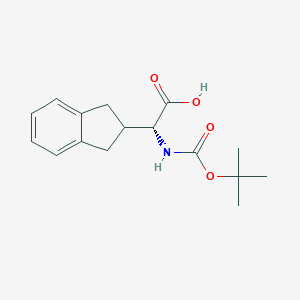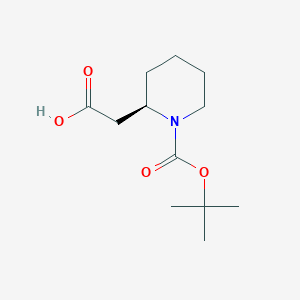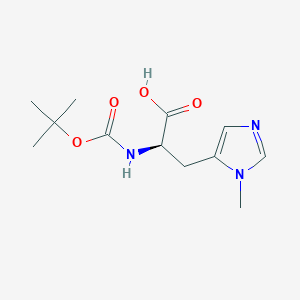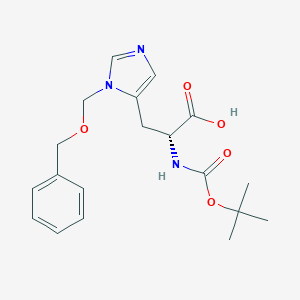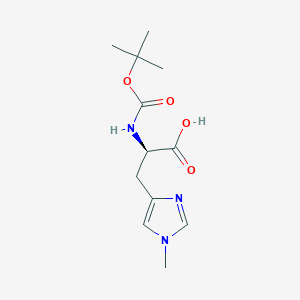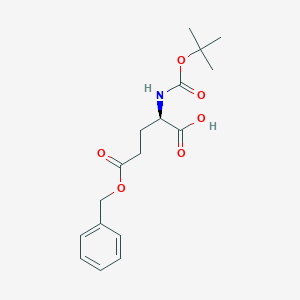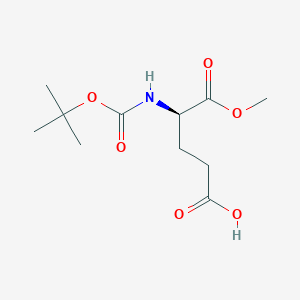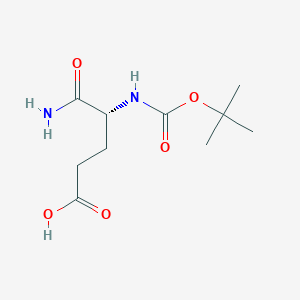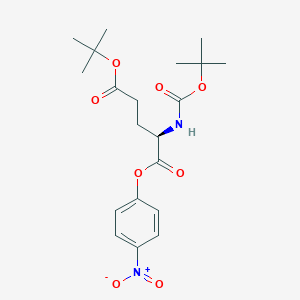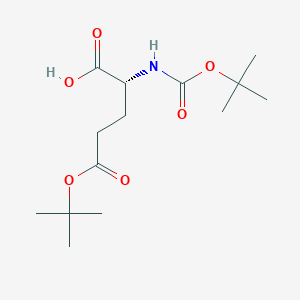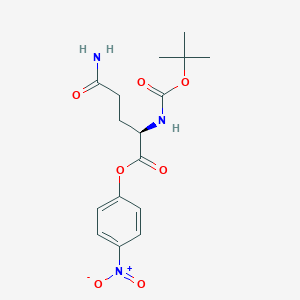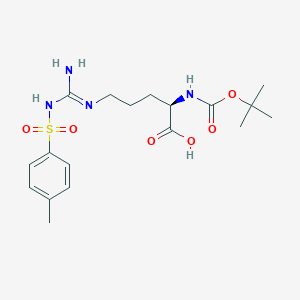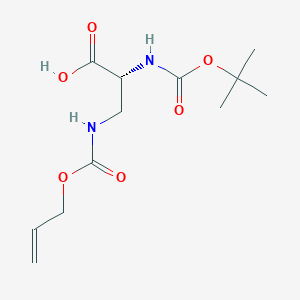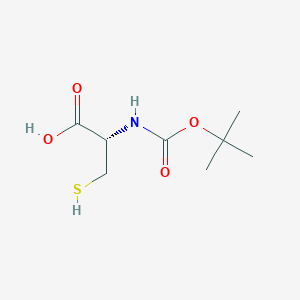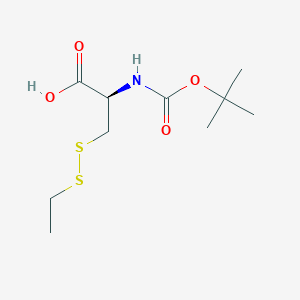
N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethyldisulfanyl group attached to the L-alanine backbone. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection and ethyl disulfide for the disulfanyl group introduction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The ethyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The Boc group can be removed under acidic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine are commonly employed.
Substitution: Trifluoroacetic acid is often used to remove the Boc protecting group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Free amino acids.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine involves its ability to participate in disulfide bond formation and cleavage. The ethyldisulfanyl group can form reversible disulfide bonds with cysteine residues in proteins, affecting their structure and function. This property is exploited in the design of enzyme inhibitors and in the study of redox biology .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butoxycarbonyl)-1,2-diaminoethane
- N-(tert-Butoxycarbonyl)-ethanolamine
- N-(tert-Butoxycarbonyl)-thiazolidine carboxylic acid
Uniqueness
N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine is unique due to its combination of a Boc protecting group and an ethyldisulfanyl group. This dual functionality allows it to be used in a variety of chemical reactions and applications, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
(2R)-3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4S2/c1-5-16-17-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPCSVNXHSEWLO-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559912 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25461-01-2 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50559912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
